molecular formula C24H25N5O3 B271578 ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE

Cat. No.: B271578
M. Wt: 431.5 g/mol
InChI Key: YMBUFFMCMZKZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a combination of ethoxy, phenyl, tetrazole, benzyl, and methoxy groups

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-[(2-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C24H25N5O3/c1-3-31-23-15-18(16-25-17-19-9-7-8-12-21(19)30-2)13-14-22(23)32-24-26-27-28-29(24)20-10-5-4-6-11-20/h4-15,25H,3,16-17H2,1-2H3

InChI Key

YMBUFFMCMZKZBR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2OC)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2OC)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Benzylation: The benzyl groups can be introduced through Friedel-Crafts alkylation or by using benzyl halides in the presence of a strong base.

    Amine Formation: The final amine group can be introduced through reductive amination or by using amine protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and benzyl positions, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides, ketones, and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Introduction of halogens, nitro groups, and sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. The tetrazole ring, in particular, is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzyl and ethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE
  • {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-ethoxybenzyl)amine
  • {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-hydroxybenzyl)amine

Uniqueness

The uniqueness of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which provides a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in research and industry.

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